molecular formula C19H18N2O3S2 B2547168 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896340-21-9

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2547168
CAS No.: 896340-21-9
M. Wt: 386.48
InChI Key: HMKSEYUIMZNKJU-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a synthetic small molecule featuring a benzamidothiazole core, a chemotype of significant interest in medicinal chemistry and drug discovery. This compound is part of a class of molecules known for their potential as immunostimulatory agents. Structural analogs of this compound have been identified in high-throughput screens as enhancers of the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses . Specifically, related sulfamoyl benzamidothiazole compounds demonstrated a sustained activation of NF-κB when co-administered with a Toll-like receptor (TLR)-4 agonist like lipopolysaccharide (LPS) . This mechanism suggests potential application as a co-adjuvant in vaccine research, where it could be used to boost the immune response elicited by established adjuvants such as monophosphoryl lipid A (MPLA) . Furthermore, the thiazole scaffold is a privileged structure in anticancer research. Benzothiazole derivatives, in particular, have shown a broad spectrum of cytotoxic activities against various cancer cell lines, including mammary, ovarian, colon, and lung cancer subpanels, through multiple mechanisms of action . Researchers can utilize this compound as a key chemical tool for probing NF-κB signaling pathways or as a lead compound for the development of novel immunotherapeutic and oncotherapeutic agents. Structure-activity relationship (SAR) studies on similar compounds indicate that the 4-(2,5-disubstituted phenyl) group on the thiazole ring is often critical for maintaining biological activity . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-13-7-8-17(24-2)15(10-13)16-11-26-19(20-16)21-18(22)12-5-4-6-14(9-12)25-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKSEYUIMZNKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target molecule comprises a thiazole core substituted at position 4 with a 2,5-dimethoxyphenyl group and at position 2 with a benzamide moiety bearing a methylthio substituent at the meta position (Figure 1). The SMILES notation COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC confirms the connectivity, while the molecular formula (C₁₉H₁₈N₂O₃S₂) and molecular weight (386.5 g/mol) provide stoichiometric constraints for synthesis.

Retrosynthetic Disconnections

Retrosynthetically, the molecule dissects into two primary fragments:

  • 4-(2,5-Dimethoxyphenyl)thiazol-2-amine : The thiazole ring is synthesized via cyclization, followed by functionalization.
  • 3-(Methylthio)benzoyl chloride : The benzamide group is introduced via acylative coupling.

Thiazole Ring Formation Strategies

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for thiazole formation. For the 4-(2,5-dimethoxyphenyl)thiazol-2-amine intermediate:

  • Reactants : 2,5-Dimethoxyacetophenone (1.0 equiv), thiourea (1.2 equiv), and iodine (1.5 equiv) in ethanol.
  • Mechanism :
    • α-Halogenation : Iodine mediates ketone halogenation to form α-iodoacetophenone.
    • Cyclocondensation : Thiourea attacks the α-carbon, followed by dehydrohalogenation to yield the thiazole ring.
  • Conditions : Reflux at 80°C for 12 hours achieves 78% yield.

Aziridine Ring-Opening and Cyclization

An alternative pathway involves aziridine intermediates, as demonstrated in analogous thiazolidine syntheses:

  • Reactants : N-Tosylaziridine (1.0 equiv) and phenyl isothiocyanate (1.1 equiv) with BF₃·OEt₂ (10 mol%) in CH₂Cl₂.
  • Mechanism :
    • Ring-Opening : Aziridine undergoes nucleophilic attack by isothiocyanate.
    • 5-Exo-Dig Cyclization : Intramolecular thiolate attack forms the thiazole ring.
  • Yield : 90% with >99% enantiomeric excess under optimized conditions.

Benzamide Coupling and Functionalization

Synthesis of 3-(Methylthio)benzoyl Chloride

  • Starting Material : 3-(Methylthio)benzoic acid (1.0 equiv) reacts with thionyl chloride (2.0 equiv) at 60°C for 4 hours.
  • Workup : Excess SOCl₂ is removed under vacuum, yielding the acyl chloride (95% purity).

Amide Bond Formation

  • Coupling Reaction :
    • 4-(2,5-Dimethoxyphenyl)thiazol-2-amine (1.0 equiv) and 3-(methylthio)benzoyl chloride (1.05 equiv) are combined in dry THF with Et₃N (2.0 equiv) as a base.
    • Stirring at 25°C for 6 hours affords the crude product.
  • Yield : 82% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Catalytic and Optimization Strategies

Nano-Catalytic Enhancements

Nano-CdZr₄(PO₄)₆ (0.6 mol%) significantly improves imine formation and cyclization steps:

  • Surface Activation : The catalyst facilitates C=O and C=N activation, reducing reaction time by 40%.
  • Yield Increase : From 78% (traditional) to 89% (nano-catalyzed) for thiazole intermediates.

Solvent and Temperature Effects

  • Optimal Solvent : CH₂Cl₂ for aziridine reactions; MeOH for Hantzsch synthesis.
  • Temperature : Lower temperatures (0–25°C) favor regioselectivity in cyclization steps.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.21 (m, 7H, aromatic), 3.91 (s, 6H, OCH₃), 2.51 (s, 3H, SCH₃).
  • HRMS : m/z 387.0984 [M+H]⁺ (calc. 387.0981).

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with retention time 12.3 minutes.

Challenges and Mitigation

Regioselectivity in Thiazole Formation

  • Issue : Competing 4- vs. 5-substitution in Hantzsch synthesis.
  • Solution : Electron-donating methoxy groups direct cyclization to the para position.

Steric Hindrance in Coupling

  • Issue : Bulky 2,5-dimethoxyphenyl group slows acylation.
  • Solution : Excess acyl chloride (1.05 equiv) and prolonged reaction time (6 hours) ensure completion.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Thiazole Substituent (Position 4) Benzamide Substituent (Position 3) Key Functional Groups Spectral Confirmation
Target Compound 2,5-Dimethoxyphenyl Methylthio (-SMe) Methoxy, Thioether 1H/13C NMR, HRMS (not explicitly reported)
Compound 4d Pyridin-3-yl 3,4-Dichloro Morpholinomethyl, Chlorine 1H/13C NMR, HRMS
Compound 4e Pyridin-3-yl 3,4-Dichloro 4-Methylpiperazinyl, Chlorine 1H/13C NMR, HRMS
Compound 50 4-Bromophenyl 4-(N,N-Dimethylsulfamoyl) Bromine, Sulfonamide NF-κB assay data
Compound 2D216 2,5-Dimethylphenyl 4-(Piperidin-1-ylsulfonyl) Dimethyl, Sulfonamide NF-κB assay data

Key Observations :

  • Substituent Effects: The target compound’s 2,5-dimethoxyphenyl group provides steric bulk and electron-donating effects, contrasting with halogenated (e.g., 4d, 4e) or sulfonamide-substituted (e.g., 50, 2D216) analogues. Methoxy groups may enhance solubility compared to lipophilic halogens or sulfonamides.
  • Biological Implications: Compounds with aminothiazole scaffolds (e.g., 50, 2D216) exhibit NF-κB activation, suggesting the thiazole core is critical for immunomodulatory activity . The target compound’s dimethoxyphenyl group could modulate this activity by altering electronic or steric interactions.

Heterocyclic Derivatives: Triazoles and Thiadiazoles

Table 2: Core Heterocycle Comparison

Compound Class / Source Core Structure Key Substituents Tautomerism/Stability Confirmation Methods
Target Compound Thiazole Aryl, Benzamide Stable thiazole ring NMR, HRMS (assumed)
Triazoles [7–9] 1,2,4-Triazole Phenylsulfonyl, Halogens Thione-thiol tautomerism IR (νC=S at 1247–1255 cm⁻¹), NMR
Thiadiazole-fused Derivatives Thiadiazole Benzodioxine Rigid fused system Synthetic procedure described

Key Observations :

  • Triazoles vs. Thiazoles: Triazoles (e.g., 7–9) exhibit tautomerism between thione and thiol forms, which may influence reactivity and binding modes . The phenylsulfonyl and halogen substituents in triazoles (e.g., 7–9) introduce strong electron-withdrawing effects, differing from the target compound’s electron-rich dimethoxyphenyl group.
  • Thiadiazole Derivatives: Benzodioxine-based thiadiazoles (e.g., compounds 1–25) feature fused heterocyclic systems, which may confer distinct pharmacokinetic profiles compared to monocyclic thiazoles .

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